molecular formula C30H38ClN3O7S B608151 Itx5061 CAS No. 1252679-52-9

Itx5061

货号: B608151
CAS 编号: 1252679-52-9
分子量: 620.2 g/mol
InChI 键: ICIJBYYMEBOTQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

ITX-5061 具有广泛的科学研究应用,包括:

    化学: ITX-5061 用作工具化合物,用于研究清除受体 B1 途径及其在脂质代谢中的作用。

    生物学: 该化合物用于研究丙型肝炎病毒进入肝细胞的机制,并开发新的抗病毒疗法。

    医学: ITX-5061 已在临床试验中研究其治疗丙型肝炎病毒感染和提高患者高密度脂蛋白水平的潜力。

    工业: 该化合物用于开发针对清除受体 B1 途径的新型治疗剂

作用机制

ITX-5061 通过拮抗清除受体 B1 发挥其作用,清除受体 B1 是一种参与脂质代谢和丙型肝炎病毒进入肝细胞的蛋白质。通过抑制这种受体,ITX-5061 阻止病毒进入并感染肝细胞,从而减少病毒复制和传播。 该化合物还通过调节清除受体 B1 途径来促进高密度脂蛋白水平的增加

安全和危害

ITX5061 treatment was well tolerated with no difference in the nature or frequency of adverse events between the treated and untreated patients . It has been used in phase 1 clinical trials for HCV-infected humans .

准备方法

ITX-5061 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开披露。. ITX-5061 的工业生产方法也是专有的,但它们通常涉及大规模合成和纯化工艺,以确保高纯度和高产率。

化学反应分析

ITX-5061 经历各种化学反应,包括:

    氧化: ITX-5061 在特定条件下可被氧化形成氧化衍生物。

    还原: 该化合物可以被还原形成还原衍生物。

    取代: ITX-5061 可以进行取代反应,其中官能团被其他基团取代。这些反应中常用的试剂和条件包括氧化剂、还原剂和促进反应的特定催化剂。

相似化合物的比较

ITX-5061 在作为清除受体 B1 拮抗剂和 p38 丝裂原活化蛋白激酶 II 型抑制剂方面的双重作用中是独一无二的。类似化合物包括:

    BILN2061: 丙型肝炎病毒蛋白酶抑制剂。

    VX950: 另一种丙型肝炎病毒蛋白酶抑制剂。

    2′-C-甲基腺苷: 丙型肝炎病毒聚合酶抑制剂。这些化合物在特定靶标和作用机制方面与 ITX-5061 不同。 .

属性

IUPAC Name

N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O7S.ClH/c1-30(2,3)20-18-24(28(38-4)25(19-20)32-41(5,36)37)31-29(35)27(34)23-10-11-26(22-9-7-6-8-21(22)23)40-17-14-33-12-15-39-16-13-33;/h6-11,18-19,32H,12-17H2,1-5H3,(H,31,35);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIJBYYMEBOTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

KC706 is a novel anti-inflammatory drug that works by inhibiting the activity of p38 MAP kinase. p38 MAP kinase is a key component of the signaling pathway that regulates the body's production of inflammatory mediators, including TNFα and IL-1 beta. It has been demonstrated to be truly disease-modifying: it stops the destruction of joint tissue that is the underlying disease pathology in rheumatoid arthritis.
Record name KC706
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1252679-52-9
Record name ITX 5061
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252679529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ITX-5061
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4RA8K2Q2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does ITX5061 interact with its target and what are the downstream effects?

A1: this compound acts as an antagonist of the scavenger receptor class B type I (SR-BI). [, , ] This receptor plays a crucial role in the uptake of high-density lipoprotein cholesterol (HDL-C) by the liver. [] By inhibiting SR-BI, this compound reduces the hepatic uptake of HDL-C, leading to increased HDL-C and apolipoprotein A-I (apoA-I) levels in the plasma. [] Additionally, this compound has been shown to block the entry of the hepatitis C virus (HCV) into hepatocytes by interfering with SR-BI-mediated viral entry. [, , ]

Q2: What is the impact of this compound on HCV infection after liver transplantation?

A2: Studies indicate that this compound can reduce plasma HCV RNA levels following liver transplantation, particularly in patients infected with genotype 1 HCV. [, ] While it may not completely prevent HCV infection of the graft, this compound appears to slow down viral evolution, suggesting a potential role in combination therapy. []

Q3: Are there any pre-clinical studies demonstrating the potential of this compound in cancer treatment?

A3: Research suggests that this compound might be beneficial in treating castration-resistant prostate cancer (CRPC) characterized by Sprouty2 (SPRY2) deficiency. [, ] SPRY2-deficient CRPC relies on cholesterol uptake for androgen biosynthesis, and this compound, by blocking SRB1-mediated cholesterol uptake, showed efficacy in reducing treatment resistance in pre-clinical models. [, ]

Q4: What is known about the safety and tolerability of this compound in humans?

A4: Clinical trials investigating this compound in HCV-infected patients have demonstrated that the drug is generally safe and well-tolerated when administered orally at a dose of 150 mg/day for up to 28 days. [, ]

Q5: Are there any other potential therapeutic applications of this compound being explored?

A5: Beyond HCV infection and CRPC, the potential of this compound as a therapeutic agent for other conditions remains an area of active research. The role of SR-BI in various physiological and pathological processes suggests that targeting this receptor with this compound could have broader therapeutic implications.

Q6: What are the limitations of using this compound as a standalone therapy for HCV infection?

A6: While this compound shows promise in reducing viral load and evolution, research suggests that combining it with HCV replication inhibitors might be necessary for optimal efficacy. [] This is likely due to the presence of extrahepatic HCV reservoirs that contribute to viral persistence. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。